molecular formula C16H25NO3S B2700664 N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide CAS No. 1351612-33-3

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide

Cat. No. B2700664
CAS RN: 1351612-33-3
M. Wt: 311.44
InChI Key: HORCOASSGZUGMV-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide, commonly known as CHEMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHEMS is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

Selective Inhibitors and Anticancer Agents

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide and its derivatives have been explored for their potential as selective inhibitors in various biochemical pathways. For instance, a study identified potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). Another example includes the design, synthesis, and evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents, showcasing significant in vitro and in vivo antitumor activities (M. Reddy et al., 2013).

Catalysts for Chemical Reactions

Sulfonamide derivatives have also been utilized as catalysts in chemical synthesis. For example, palladium(0)-catalyzed allylation of highly acidic and non-nucleophilic arenesulfonamides, sulfamide, and cyanamide led to efficient allylation under Pd(0)-catalysis, demonstrating the versatility of sulfonamides in facilitating complex chemical transformations (Silvia Cerezo et al., 1998).

Understanding Bioactivity

The study of sulfonamides, including this compound, extends to understanding their bioactivity and interactions with biological molecules. Research on sulfonamide-substituted iron phthalocyanine revealed its potential as an oxidation catalyst, highlighting the role of sulfonamides in the development of new materials for oxidative processes (Umit Işci et al., 2014).

Environmental Implications

Additionally, the environmental behavior of sulfonamides, such as their sorption and transport in soils, has been investigated to assess their impact on the ecosystem. A study on the effects of water pH, coexisting copper ion, and dissolved organic matter on the sorption and transport of sulfonamides in soils amended with biochar demonstrated the complex interactions affecting the mobility and bioavailability of these compounds in the environment (Zhifu Liu et al., 2017).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c18-16(15-9-5-2-6-10-15)13-17-21(19,20)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15-18H,2,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCOASSGZUGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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